N-Octadecanoyl-Nile blue

Descripción general

Descripción

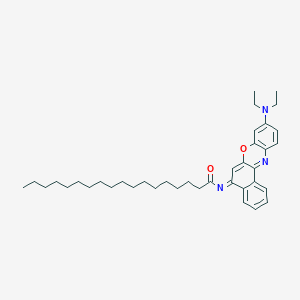

N-Octadecanoyl-Nile blue, also known as Chromoionophore I, is a hydrophobic pH indicator and fluorescent dye. It is widely used in various scientific fields due to its unique properties. The compound has the molecular formula C₃₈H₅₃N₃O₂ and a molecular weight of 583.85 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Octadecanoyl-Nile blue is synthesized through a series of chemical reactions involving the condensation of Nile blue with octadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the Nile blue and octadecanoic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-Octadecanoyl-Nile blue undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.

Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of derivatives with different properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered fluorescence properties, which can be used for different applications .

Aplicaciones Científicas De Investigación

Fluorescent Probes in Biological Research

N-Octadecanoyl-Nile Blue is primarily used as a fluorescent probe for imaging lipid droplets and cellular structures. Its high quantum yield and photostability make it suitable for various biological applications:

- Lipid Visualization : The compound effectively stains lipid droplets in cells, aiding in the study of metabolic disorders. For instance, it has been employed alongside Nile Red to differentiate between normal and pathological muscle tissues by visualizing lipid storage disorders .

- Histological Staining : this compound serves as a histological stain for imaging lysosomes and lipids in vitro. Its solvent-dependent optical properties allow it to function as a pH probe and local polarity indicator, which is crucial for understanding cellular environments .

Sensor Technology

The compound's unique properties have led to its application in sensor technologies:

- Optical Sensors : this compound is incorporated into polymeric membranes for ion-selective sensors. It has been used effectively in the development of sensors for detecting cations such as calcium ions (Ca²+) and ammonium ions (NH₄⁺). The fluorescence response of the dye changes with the ion concentration, allowing for sensitive detection .

- Environmental Monitoring : The compound has been utilized in environmental monitoring systems, where it acts as a multianalyte optical sensor. Its ability to respond to different chemical environments makes it valuable for assessing water quality and detecting pollutants .

Case Study 1: Lipid Droplet Imaging in Muscle Biopsies

A study assessed the utility of this compound in frozen sections from human muscle biopsies. The results demonstrated that the dye effectively highlighted lipid droplets as yellow-gold fluorescent structures, providing insights into lipid metabolism disorders .

Case Study 2: Ion-Selective Optical Sensors

Research on the design of an optical sensor based on this compound showed promising results for detecting ammonium ions. The sensor exhibited high selectivity and sensitivity, indicating its potential application in agricultural and environmental monitoring .

Mecanismo De Acción

N-Octadecanoyl-Nile blue exerts its effects through its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, which can be detected and measured. This fluorescence is influenced by the pH of the environment, making it a valuable pH indicator. The molecular targets and pathways involved include interactions with various ions and molecules that affect its fluorescence properties .

Comparación Con Compuestos Similares

Similar Compounds

Nile blue: A parent compound with similar fluorescence properties but lacking the hydrophobic octadecanoyl group.

N-Octadecanoyl-Nile red: A similar compound with a red fluorescence emission.

Chromoionophore II: Another hydrophobic pH indicator with different spectral properties

Uniqueness

N-Octadecanoyl-Nile blue is unique due to its combination of hydrophobicity and fluorescence properties, making it suitable for use in hydrophobic sensor membranes and various other applications where traditional hydrophilic dyes may not be effective .

Actividad Biológica

N-Octadecanoyl-Nile Blue (CAS Number: 125829-24-5) is a synthetic compound derived from Nile Blue, a well-known fluorescent dye. This compound has garnered interest for its potential applications in biological research, particularly in fluorescence microscopy and as a pH indicator in various biological systems. This article explores the biological activity of this compound, detailing its chemical properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₅₃N₃O₂ |

| Molecular Weight | 583.846 g/mol |

| Density | 1.06 g/cm³ |

| Melting Point | 91-93 °C |

| Flash Point | 365.549 °C |

This compound is characterized by its hydrophobic nature, which allows it to integrate into lipid membranes and interact with various cellular components.

The biological activity of this compound is primarily attributed to its ability to act as a chromoionophore . This means it can function as a pH-sensitive fluorescent probe, enabling researchers to study cellular environments and membrane dynamics. Its hydrophobic properties allow it to partition into lipid bilayers, making it useful for studying membrane-associated phenomena.

- Fluorescent Properties : this compound exhibits strong fluorescence under specific excitation wavelengths, making it an effective tool for visualizing cellular structures and processes.

- pH Sensitivity : The compound's fluorescence intensity varies with pH changes, allowing it to serve as a real-time indicator of cellular conditions.

- Lipid Interaction : Its ability to integrate into lipid membranes facilitates studies on membrane fluidity and integrity.

Study 1: Fluorescent Imaging in Live Cells

A study conducted by researchers at a prominent university utilized this compound to investigate membrane dynamics in live neuronal cells. The results indicated that the dye could effectively label lipid rafts within the membranes, providing insights into the organization and behavior of these microdomains during synaptic activity.

- Findings :

- The dye localized predominantly in cholesterol-rich regions.

- Fluorescence intensity correlated with membrane fluidity changes upon neuronal stimulation.

Study 2: pH Monitoring in Tumor Microenvironments

Another significant study explored the use of this compound as a pH indicator in tumor microenvironments. Researchers found that the compound could successfully report on the acidic conditions typical of many tumors, aiding in the understanding of tumor biology and potential therapeutic targets.

- Findings :

- The compound exhibited increased fluorescence in acidic environments (pH < 6).

- This property was leveraged to visualize tumor borders during surgical procedures.

Applications

The unique properties of this compound make it suitable for various applications in biological research:

- Cell Membrane Studies : As a fluorescent probe for analyzing lipid bilayer dynamics.

- Tumor Microenvironment Analysis : For real-time monitoring of pH changes associated with cancer progression.

- Neuroscience Research : To investigate synaptic activity and membrane organization in neurons.

Propiedades

IUPAC Name |

N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-37(42)39-34-29-36-38(32-24-22-21-23-31(32)34)40-33-27-26-30(28-35(33)43-36)41(5-2)6-3/h21-24,26-29H,4-20,25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWBZQJIXVRCJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402892 | |

| Record name | Chromoionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125829-24-5 | |

| Record name | Chromoionophore I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.